molecular formula C3H9Cl2NO2S B13855770 3-Amino-1-propanesulfonyl Chloride Hydrochloride

3-Amino-1-propanesulfonyl Chloride Hydrochloride

Cat. No.: B13855770
M. Wt: 194.08 g/mol
InChI Key: KRFHPZKWDCKLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Amino-1-propanesulfonyl Chloride Hydrochloride typically involves the reaction of 3-aminopropanesulfonic acid with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The industrial production methods for this compound are similar, involving large-scale reactions with appropriate safety and handling measures .

Chemical Reactions Analysis

3-Amino-1-propanesulfonyl Chloride Hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-aminopropanesulfonic acid and hydrochloric acid.

Common reagents used in these reactions include thionyl chloride, water, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-1-propanesulfonyl Chloride Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-propanesulfonyl Chloride Hydrochloride involves its reactivity with nucleophiles and its ability to form stable sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Properties

Molecular Formula

C3H9Cl2NO2S

Molecular Weight

194.08 g/mol

IUPAC Name

3-aminopropane-1-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C3H8ClNO2S.ClH/c4-8(6,7)3-1-2-5;/h1-3,5H2;1H

InChI Key

KRFHPZKWDCKLGV-UHFFFAOYSA-N

Canonical SMILES

C(CN)CS(=O)(=O)Cl.Cl

Origin of Product

United States

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